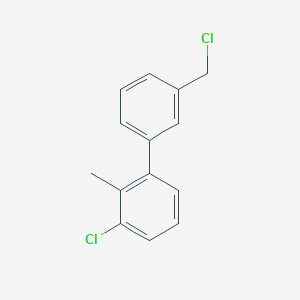
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a naphthalene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
5-amino-1-naphthalenesulfonyl chloride+benzyl chloroformate→5-(N-benzyloxycarbonylamino)-1-naphthalenesulphonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: Formation of the free amine after removal of the benzyloxycarbonyl group.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to reveal the free amine.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyloxycarbonylamino derivatives: Compounds with similar benzyloxycarbonyl-protected amino groups.
Sulfonyl chlorides: Compounds with sulfonyl chloride functional groups, such as tosyl chloride and mesyl chloride.
Uniqueness
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is unique due to the combination of its benzyloxycarbonyl-protected amino group and sulfonyl chloride functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C18H14ClNO4S |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H14ClNO4S/c19-25(22,23)17-11-5-8-14-15(17)9-4-10-16(14)20-18(21)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
Clave InChI |
TUJBHBMXGCYEIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









methyl}pyridine](/img/structure/B8585222.png)






